3-Aminopyridine
Overview
Description
3-Aminopyridine, also known as pyridin-3-amine, is an organic compound with the molecular formula C5H6N2. It is a colorless solid that is soluble in water and various organic solvents. This compound is part of the aminopyridine family, which includes other isomers like 2-aminopyridine and 4-aminopyridine .
Mechanism of Action
Target of Action
3-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system . These channels play a crucial role in maintaining the electrical activity of neurons, which is essential for the proper functioning of the nervous system .
Mode of Action
This compound acts as a potassium channel blocker . In conditions like Multiple Sclerosis (MS), axons are progressively demyelinated, which exposes potassium channels. This leads to a leak of potassium ions, resulting in the repolarization of cells and a decrease in neuronal excitability . By blocking these channels, this compound helps to restore the normal function of neurons, thereby improving motor function in patients with MS .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the potassium ion channels . By blocking these channels, this compound prevents the outflow of potassium ions, which in turn prolongs the action potential of neurons . This leads to an increase in the release of neurotransmitters, enhancing neuronal signaling .
Result of Action
The primary result of this compound’s action is the improvement of motor function in patients with MS . By blocking potassium channels and enhancing neuronal signaling, this compound helps to restore the normal function of neurons, leading to improved motor skills .
Biochemical Analysis
Biochemical Properties
3-Aminopyridine interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of organic ligand 3-pyridylnicotinamide
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. For instance, it has been reported that this compound has broad-spectrum antitumor activity . Its role in osteosarcoma (OS) remains unclear .
Molecular Mechanism
It is known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization .
Temporal Effects in Laboratory Settings
It has been observed that this compound rapidly reverses toxic signs of botulism when continuously administered in rodent models of lethal botulism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the clinically approved drug 3,4-diaminopyridine (3,4-DAP) rapidly reverses toxic signs of botulism and has antidotal effects when continuously administered in rodent models of lethal botulism .
Metabolic Pathways
It is known that this compound is prepared by heating nicotinamide with sodium hypobromite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:
Hofmann Rearrangement: Heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C.
Reduction of 3-Nitropyridine: Using zinc and hydrochloric acid.
Hydrolysis of β-Pyridylurethane: With oleum.
Heating 3-Bromopyridine: With ammonia and copper sulfate in a sealed tube.
Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation .
Chemical Reactions Analysis
3-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction of 3-nitropyridine to this compound using zinc and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives like 3-pyridylnicotinamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Substitution: Reagents like ammonia and copper sulfate are used in substitution reactions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridines, such as 3-pyridylnicotinamide.
Scientific Research Applications
3-Aminopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of organic ligands and other complex molecules.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including drugs for neurological conditions.
Industry: Employed in the production of agrochemicals, colorants, and as a monomer for polymerization.
Comparison with Similar Compounds
3-Aminopyridine is part of the aminopyridine family, which includes:
2-Aminopyridine: Similar in structure but differs in the position of the amino group.
4-Aminopyridine: Known for its use in treating neurological disorders by blocking potassium channels.
Uniqueness: this compound is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. It is particularly noted for its role in synthesizing complex organic molecules and its applications in various fields .
Properties
IUPAC Name |
pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKNJBYIJFRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73074-20-1 (mono-hydrochloride) | |
Record name | beta-Aminopyridine | |
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DSSTOX Substance ID |
DTXSID9047461 | |
Record name | 3-Pyridinamine | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |
Record name | 3-Pyridinamine | |
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Record name | 3-AMINOPYRIDINE | |
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Boiling Point |
483.8 °F | |
Record name | 3-AMINOPYRIDINE | |
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Flash Point |
190.4 °F | |
Record name | 3-AMINOPYRIDINE | |
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Vapor Pressure |
0.43 [mmHg] | |
Record name | 3-Aminopyridine | |
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CAS No. |
462-08-8, 462-08-08 | |
Record name | 3-Aminopyridine | |
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Record name | beta-Aminopyridine | |
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Record name | 3-AMINOPYRIDINE | |
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Record name | 3-Pyridinamine | |
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Record name | 3-pyridylamine | |
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Record name | M-AMINOPYRIDINE | |
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Record name | 3-AMINOPYRIDINE | |
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Melting Point |
147.2 °F | |
Record name | 3-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/828 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-aminopyridine riboside exert its antibacterial activity?
A1: this compound riboside specifically targets Haemophilus influenzae by interfering with its NAD utilization pathway. [] This pathway is essential for the bacterium's growth as it relies on exogenous NAD, nicotinamide mononucleotide, or nicotinamide riboside (V factor). [] this compound riboside blocks the uptake of nicotinamide riboside and inhibits bacterial growth even when other V factors are present. [] Inside the cell, it is further metabolized from its corresponding dinucleotide form and disrupts growth through an undetermined mechanism. []
Q2: What enzyme does this compound adenine dinucleotide (3-APAD) interact with in Haemophilus influenzae?
A2: 3-APAD is a substrate for NadR, an enzyme in H. influenzae involved in NAD biosynthesis. [] NadR catalyzes the resynthesis of 3-APAD from this compound riboside. [] Interestingly, 3-APAD itself inhibits the growth of H. influenzae by being converted into this compound mononucleotide by the bacterium's periplasmic nucleotide pyrophosphatase. []
Q3: How does this compound-2-carboxaldehyde thiosemicarbazone (Triapine) inhibit ribonucleotide reductase (RR)?
A3: Triapine targets the small subunits of human RR, either M2 or p53R2, by disrupting the iron-stabilized tyrosyl radical essential for enzyme activity. [, ] This interaction inhibits RR's ability to convert ribonucleotides to deoxyribonucleotides, ultimately impeding DNA synthesis and repair. [] Interestingly, the presence of iron in the reaction mixture can partially regenerate RR activity, suggesting a dynamic interplay between Triapine, iron, and the enzyme. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: Various spectroscopic methods have been employed, including:
- NMR spectroscopy (1H and 13C): Provides information about the structure and bonding environment of the compound. [, ]
- FTIR spectroscopy: Reveals characteristic functional groups and bonding interactions. [, , , ]
- UV-Vis spectroscopy: Useful for studying electronic transitions and complexation behavior. [, , , ]
- Raman spectroscopy: Provides complementary information on vibrational modes and molecular conformation. []
- Mass spectrometry: Used for molecular weight determination and identification. [, ]
Q6: How does the position of the amino group on the pyridine ring affect the biological activity?
A6: While this compound derivatives have shown promising antibacterial activity against H. influenzae, [] other isomers like 2-aminopyridine do not exhibit the same effect. [] This difference highlights the importance of the amino group's position on the pyridine ring for interacting with the target and exerting specific biological activity.
Q7: Does altering the substituent on the this compound moiety in cobaloxime complexes affect their photochromic properties?
A7: Yes, modifying the substituents on the this compound moiety significantly impacts the photochromic behavior of cobaloxime complexes. [] Different substituents influence the lifetime of the photochromic red species, likely due to changes in the cavity volume surrounding the central C–N bond of the salicylidene moiety within the crystal structure. []
Q8: What analytical techniques are used to quantify this compound and its analogs?
A8: Several analytical methods are employed, including:
- High-performance liquid chromatography (HPLC): Allows for the separation and quantification of this compound and its analogs in various matrices. [, ]
- UV spectrometry: Commonly used for detecting and quantifying this compound based on its absorbance properties. []
- Mass spectrometry (MS): Coupled with HPLC (LC-MS), it provides sensitive and selective detection of this compound and related compounds. []
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